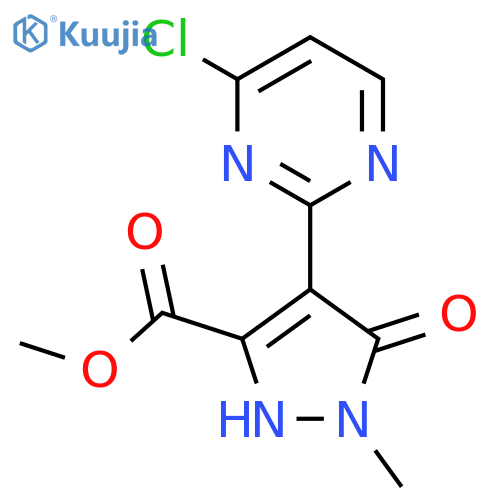

Cas no 2138267-87-3 (methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate)

methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2138267-87-3

- methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

- EN300-767212

-

- インチ: 1S/C10H9ClN4O3/c1-15-9(16)6(7(14-15)10(17)18-2)8-12-4-3-5(11)13-8/h3-4,14H,1-2H3

- InChIKey: KMSJUCAMABDLTE-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=NC(C2C(N(C)NC=2C(=O)OC)=O)=N1

計算された属性

- せいみつぶんしりょう: 268.0363179g/mol

- どういたいしつりょう: 268.0363179g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 412

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-767212-0.1g |

methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate |

2138267-87-3 | 95.0% | 0.1g |

$691.0 | 2025-02-22 | |

| Enamine | EN300-767212-1.0g |

methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate |

2138267-87-3 | 95.0% | 1.0g |

$785.0 | 2025-02-22 | |

| Enamine | EN300-767212-0.25g |

methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate |

2138267-87-3 | 95.0% | 0.25g |

$723.0 | 2025-02-22 | |

| Enamine | EN300-767212-10.0g |

methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate |

2138267-87-3 | 95.0% | 10.0g |

$3376.0 | 2025-02-22 | |

| Enamine | EN300-767212-5.0g |

methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate |

2138267-87-3 | 95.0% | 5.0g |

$2277.0 | 2025-02-22 | |

| Enamine | EN300-767212-0.05g |

methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate |

2138267-87-3 | 95.0% | 0.05g |

$660.0 | 2025-02-22 | |

| Enamine | EN300-767212-0.5g |

methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate |

2138267-87-3 | 95.0% | 0.5g |

$754.0 | 2025-02-22 | |

| Enamine | EN300-767212-2.5g |

methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate |

2138267-87-3 | 95.0% | 2.5g |

$1539.0 | 2025-02-22 |

methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 関連文献

-

Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報

Methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2138267-87-3): A Comprehensive Overview

Methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 2138267-87-3, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a pyrazole ring, a chloropyrimidine moiety, and hydroxyl and carboxylate substituents, which contribute to its unique chemical properties and biological interactions.

The pyrazole core is a well-known scaffold in medicinal chemistry, renowned for its versatility and prevalence in biologically active compounds. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. In particular, the presence of a hydroxyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring in this compound enhances its pharmacological profile. These modifications can influence both the solubility and the binding affinity of the molecule to biological targets.

Complementing the pyrazole moiety is the 4-chloropyrimidin-2-yl substituent. The chloropyrimidine group is a common feature in many pharmacologically active agents, often serving as an important pharmacophore that interacts with specific biological receptors or enzymes. The chlorine atom introduces a degree of electronic and steric hindrance that can modulate the compound's reactivity and biological activity. This particular arrangement in Methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate suggests potential interactions with enzymes or receptors involved in critical cellular pathways.

The carboxylate group at the 3-position of the pyrazole ring adds another layer of functionality to the molecule. This group can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the carboxylate moiety can influence the compound's solubility in polar environments, making it more amenable for formulation into various pharmaceutical delivery systems.

Recent research has highlighted the importance of heterocyclic compounds in drug discovery. Among these, pyrazole derivatives have shown promise in various therapeutic areas. For instance, studies have demonstrated that certain pyrazole-based compounds exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The structural features of Methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, with its combination of a pyrazole core and chloropyrimidine substituent, position it as a candidate for further investigation in this context.

In addition to their potential anticancer applications, pyrazole derivatives have been explored for their antimicrobial properties. The presence of multiple functional groups capable of interacting with bacterial or viral targets makes these compounds attractive candidates for developing new antimicrobial agents. The specific arrangement of functional groups in Methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

The hydroxyl group at the 5-position of the pyrazole ring is particularly noteworthy. Hydroxylated heterocycles are known to exhibit enhanced bioavailability and improved metabolic stability, which are critical factors for drug efficacy. The hydroxyl group in this compound can also participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity and therapeutic activity.

Moreover, the methyl group at the 1-position of the pyrazole ring adds another layer of complexity to the molecule's pharmacological profile. Methyl-substituted heterocycles often exhibit improved pharmacokinetic properties due to their enhanced lipophilicity. This can facilitate better absorption and distribution within the body, leading to more effective therapeutic outcomes.

Current research trends indicate that combinatorial chemistry and high-throughput screening are being increasingly employed to identify novel bioactive compounds. The structural features of Methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate make it an interesting candidate for such approaches. By systematically varying or combining different functional groups within this scaffold, researchers can explore a wide range of biological activities and optimize lead compounds for further development.

In conclusion, Methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2138267-87-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including a pyrazole core, chloropyrimidine substituent, hydroxyl group, carboxylate moiety, and methyl group, contribute to its potential biological activities across various therapeutic areas. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that additional insights into its pharmacological properties will emerge.

2138267-87-3 (methyl 4-(4-chloropyrimidin-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate) 関連製品

- 2248388-12-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylfuro[3,2-b]pyridine-2-carboxylate)

- 773868-04-5(3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid)

- 1862059-53-7(N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide)

- 1203097-68-0(1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea)

- 651744-22-8(4-Fluoro-5-hydroxy-1-triisopropylsilyl-7-azaindole)

- 81-32-3(3,4,9,10-Perylenetetracarboxylic acid)

- 2230049-89-3(5-(1,2,2-triphenylvinyl)furan-2-carbaldehyde)

- 2460755-99-9(sodium 2-(1-fluorocyclobutyl)acetate)

- 1806492-95-4(2-Phenyl-5-(trifluoromethyl)isonicotinic acid)

- 2227815-03-2(N,N-dimethyl-4-(2R)-oxiran-2-ylaniline)